2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID
Description
Properties
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-14(21)13(9-12)17(23)24/h2-9,21H,1H3,(H,23,24)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAFWXYRGKVDO-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-thioxothiazolidin-4-one under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions .
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anti-cancer agent in preliminary studies, although further research is needed to fully understand its efficacy and safety .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials .
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound shares a similar benzylidene-thioxothiazolidinone structure but differs in the presence of an imino group instead of a carbonyl group.
(Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one: These derivatives have various substituents on the benzylidene ring, affecting their chemical and biological properties.
Uniqueness
The uniqueness of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Biological Activity
The compound 2-Hydroxy-5-[(5Z)-5-{[4-(methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid represents a novel class of thiazolidinone derivatives that have garnered attention for their potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a thiazolidinone core, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives. For instance, a related study evaluated various thiazolidinone compounds against multiple bacterial and fungal strains. The results indicated that compounds with similar structural motifs exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for certain derivatives .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
The mechanism by which thiazolidinones exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thiazolidine ring is crucial for the bioactivity, as it enhances lipophilicity and facilitates membrane permeability.
Case Studies
- Antibacterial Activity : In a comparative study, several thiazolidinone derivatives were synthesized and tested against standard antibiotics. The results demonstrated that certain derivatives, including those structurally related to the target compound, showed superior activity against Gram-positive bacteria compared to conventional antibiotics .
- Antifungal Activity : Another study focused on the antifungal properties of thiazolidinone derivatives against Candida species. The results indicated that the compounds exhibited potent antifungal activity, suggesting their potential use in treating fungal infections resistant to standard therapies .
Q & A
Q. Basic
- X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond and confirms spatial arrangement of functional groups (e.g., thiazolidinone ring planarity) .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiol proton at δ 3.1–3.3 ppm) and confirms substitution patterns .
- FT-IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 469.5) .
How can researchers resolve contradictions in reported biological activities across studies?
Q. Advanced
- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds .
- Structural analogs comparison : Test derivatives (e.g., fluorobenzyl or chlorophenyl variants) to isolate functional group contributions .
- Target validation : Use siRNA or CRISPR knockouts to confirm if reported targets (e.g., protein kinases) are directly modulated .
What computational strategies predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Model binding to targets like COX-2 or PPAR-γ using crystal structures (PDB IDs: 1CX2, 3DBA) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends .
What key functional groups influence this compound’s reactivity and bioactivity?
Q. Basic
- Thiazolidinone ring : The 4-oxo-2-thioxo moiety enables redox activity (e.g., glutathione interaction) and metal chelation .
- Methoxycarbonylphenyl group : Enhances lipophilicity for membrane penetration .
- Benzoic acid moiety : Facilitates salt formation for improved aqueous solubility .
How can regioselectivity in substitution reactions at the thiazolidinone ring be controlled?
Q. Advanced
- Protecting groups : Temporarily block the 5-benzylidene position during derivatization .
- Catalyst screening : Use Pd/Cu catalysts for Suzuki couplings at the 3-position .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the 2-thioxo site .
What in vitro assays are appropriate for preliminary evaluation of antimicrobial activity?
Q. Basic
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours .
- Biofilm inhibition : Quantify reduction in C. albicans biofilm formation via crystal violet staining .
What strategies mitigate solubility challenges during biological testing?
Q. Advanced
- Prodrug synthesis : Convert the benzoic acid to a methyl ester for enhanced cell permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve dispersibility .
- Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays .
How does the Z-configuration of the exocyclic double bond affect bioactivity, and how is it confirmed?
Basic
The Z-configuration stabilizes planar conjugation with the thiazolidinone ring, enhancing π-π stacking with biological targets . Confirmation methods:
- NOESY NMR : Detect spatial proximity between the benzylidene proton and thiazolidinone carbonyl .
- X-ray diffraction : Resolve bond angles (e.g., C5–C6–C7 ≈ 120°) .
What orthogonal analytical approaches validate purity when HPLC is insufficient?
Q. Advanced
- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring .
- ¹H NMR purity : Integrate residual solvent peaks (e.g., DMSO at δ 2.5) .
- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
